molecular formula C22H17ClN4O3S B2587857 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1040648-59-6

2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No. B2587857
CAS RN: 1040648-59-6
M. Wt: 452.91
InChI Key: GWOWTPIHIFBVPT-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3S and its molecular weight is 452.91. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds with structural similarities, such as thiazolidine and azetidine derivatives, have been synthesized and assessed for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Desai et al. (2008) conducted synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines, finding moderate to good antibacterial activity against S. aureus and E. coli, suggesting potential application in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial and Anti-inflammatory Activity

Further research has explored the antimicrobial and anti-inflammatory properties of novel chemical derivatives. For example, Rajanarendar et al. (2012) reported on the design, synthesis, and activity evaluation of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, demonstrating significant antimicrobial and potent anti-inflammatory activities, highlighting the compound's potential in pharmaceutical applications (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

Corrosion Inhibition

The structural class also finds application in materials science, such as in corrosion inhibition. Yıldırım and Cetin (2008) synthesized acetamide, isoxazolidine, and isoxazoline derivatives to evaluate their efficiency as corrosion inhibitors, revealing promising results at minimal concentrations in acidic and oil media, indicating their potential in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Quantum Mechanical Studies and Photovoltaic Efficiency

Mary et al. (2020) embarked on spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, assessing their photovoltaic efficiency for potential use in dye-sensitized solar cells (DSSCs). Their findings suggest that these compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

2-[[4-(3-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c1-13-5-7-14(8-6-13)17-11-24-30-21(17)26-20(29)12-31-22-25-18(10-19(28)27-22)15-3-2-4-16(23)9-15/h2-11H,12H2,1H3,(H,26,29)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWTPIHIFBVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

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